(2S,3S)-3-methylpyrrolidine-2-carboxylic Acid (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 10512-89-7
VCID: VC20949665
InChI: InChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1
SMILES: CC1CCNC1C(=O)O
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol

(2S,3S)-3-methylpyrrolidine-2-carboxylic Acid

CAS No.: 10512-89-7

Cat. No.: VC20949665

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S)-3-methylpyrrolidine-2-carboxylic Acid - 10512-89-7

Specification

CAS No. 10512-89-7
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
IUPAC Name (2S,3S)-3-methylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1
Standard InChI Key CNPSFBUUYIVHAP-WHFBIAKZSA-N
Isomeric SMILES C[C@H]1CC[NH2+][C@@H]1C(=O)[O-]
SMILES CC1CCNC1C(=O)O
Canonical SMILES CC1CC[NH2+]C1C(=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Identity and Structural Characteristics

(2S,3S)-3-Methylpyrrolidine-2-carboxylic acid possesses a five-membered pyrrolidine ring with specific stereochemistry at two carbon centers. The 3-position contains a methyl group with S-configuration, while the carboxylic acid at position 2 also has S-configuration. This stereochemical arrangement is critical for its biological activity and applications in asymmetric catalysis.
The compound is identified by the following characteristics:

ParameterValue
CAS Number10512-89-7
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
IUPAC Name(2S,3S)-3-methylpyrrolidine-2-carboxylic acid
Common Synonymstrans-3-Methyl-L-proline, D-3-Methylproline, (3S)-3-Methyl-L-proline
The compound can be represented by several molecular identifiers that facilitate its recognition in chemical databases:
Identifier TypeValue
-----------------------
Standard InChIInChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1
Standard InChIKeyCNPSFBUUYIVHAP-WHFBIAKZSA-N
Isomeric SMILESC[C@H]1CC[NH2+][C@@H]1C(=O)[O-]
Canonical SMILESCC1CC[NH2+]C1C(=O)[O-]
PubChem Compound2724879

Physicochemical Properties

The physicochemical properties of (2S,3S)-3-methylpyrrolidine-2-carboxylic acid contribute to its behavior in chemical reactions and biological systems:

PropertyValue
Physical StateCrystalline Powder
ColorWhite to beige
Melting Point240-242°C
Boiling Point239.22°C (estimate)
Density1.1426 (estimate)
Refractive Index1.4300 (estimate)
Recommended Storage2-8°C, protected from light
These properties are important considerations for handling, storage, and utilization in laboratory and industrial settings . The high melting point suggests significant hydrogen bonding and ionic interactions in the solid state, typical for amino acids .

Synthesis Methods

Asymmetric Catalysis Approaches

The synthesis of (2S,3S)-3-methylpyrrolidine-2-carboxylic acid primarily involves sophisticated asymmetric catalysis techniques that enable the production of specific enantiomers with high selectivity. These methods are crucial for obtaining the compound with the desired stereochemical configuration, which directly impacts its biological activity and catalytic applications.
A notable synthetic approach involves palladium-catalyzed reactions that have been specifically developed for the asymmetric synthesis of this compound and its enantiomers. These methods allow for precise control over the stereochemical outcome, ensuring high enantiomeric excess in the final product.

Stereochemical Considerations

The stereochemical purity of (2S,3S)-3-methylpyrrolidine-2-carboxylic acid is critical for its applications, particularly in biological studies and asymmetric catalysis. Research indicates that the chirality of this molecule plays a crucial role in its biological interactions, with different enantiomers potentially exhibiting varied effects on biological systems.
Synthetic strategies must therefore ensure both high yield and excellent stereoselectivity. Techniques such as chiral auxiliaries, chiral catalysts, and enzymatic transformations may be employed to achieve the desired stereochemical outcome. The development of these methods contributes significantly to the field of asymmetric synthesis and has implications beyond this specific compound.

Biological Activity and Applications

Neurotransmission Effects

(2S,3S)-3-Methylpyrrolidine-2-carboxylic acid exhibits notable biological activity due to its structural similarity to amino acids involved in neurotransmission processes. The compound may influence neurotransmitter activity, making it a subject of interest for neurological studies focusing on synaptic transmission and neurodegenerative disorders.
The specific stereochemistry of the molecule is critical for its biological activity, as different enantiomers can interact differently with biological receptors and enzymes. This stereoselectivity in biological interactions makes it a valuable tool for studying structure-activity relationships in neurobiological systems.

Applications in Asymmetric Catalysis

Beyond its biological significance, (2S,3S)-3-methylpyrrolidine-2-carboxylic acid has been studied as a chiral ligand in asymmetric catalysis. This application capitalizes on the compound's defined stereochemistry to induce asymmetry in chemical transformations, leading to enantioselective syntheses of complex molecules.
The use of this compound in asymmetric catalysis is particularly valuable for the pharmaceutical and fine chemical industries, where the synthesis of enantiopure compounds is essential for developing effective and safe therapeutic agents. The ability to control stereochemistry in chemical reactions represents a significant advance in synthetic organic chemistry.

Hazard TypeClassification
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3, Target Organ: Respiratory system
These classifications indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . Consequently, appropriate protective measures must be implemented during handling.

Protective Measures and Emergency Procedures

When working with (2S,3S)-3-methylpyrrolidine-2-carboxylic acid, the following precautionary measures are recommended:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray

  • Wash face, hands, and any exposed skin thoroughly after handling

  • Use only outdoors or in a well-ventilated area

  • Wear protective gloves, protective clothing, eye protection, and face protection
    In case of exposure, specific emergency procedures should be followed:

  • Skin contact: Wash with plenty of soap and water

  • Inhalation: Remove person to fresh air and keep comfortable for breathing

  • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing

  • If feeling unwell: Call a poison center or doctor

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